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molecular formula C9H13NO3 B8408820 1-Acryloyl-2-pyrrolidinecarboxylic acid methyl ester

1-Acryloyl-2-pyrrolidinecarboxylic acid methyl ester

Cat. No. B8408820
M. Wt: 183.20 g/mol
InChI Key: YIGLRRLMAMUSIO-UHFFFAOYSA-N
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Patent
US04959364

Procedure details

L-Proline methyl ester hydrochloride (8.27 g, 0.05 mole) was dissolved in 250 ml of methylene chloride and triethylamine (40 ml, 0.28 mole) added thereto. The solution was filtered to remove the precipitate and cooled to 5° C. Over a period of 30 minutes, a solution of acryloyl chloride (4.52 g, 0.05 mole) was added to the cooled solution, the reaction allowed to warm to room temperature and stirred for 12 hours. Ethyl ether (100 ml) was then added to the solution and the resulting white solid filtered. An additional 200 ml of ethyl ether was added and a small amount of tan solid filtered out. The solvents were evaporated, and the resulting oil chromatographed on silica to isolate the product. The product was dried in vacuo at room temperature for 72 hours. The structure was confirmed by NMR.
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:10])[C@@H:5]1[CH2:9][CH2:8][CH2:7][NH:6]1.C(N(CC)CC)C.[C:18](Cl)(=[O:21])[CH:19]=[CH2:20].C(OCC)C>C(Cl)Cl>[O:21]=[C:18]([N:6]1[CH2:7][CH2:8][CH2:9][CH:5]1[C:4]([O:3][CH3:2])=[O:10])[CH:19]=[CH2:20] |f:0.1|

Inputs

Step One
Name
Quantity
8.27 g
Type
reactant
Smiles
Cl.COC([C@H]1NCCC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.52 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting white solid filtered
ADDITION
Type
ADDITION
Details
An additional 200 ml of ethyl ether was added
FILTRATION
Type
FILTRATION
Details
a small amount of tan solid filtered out
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil chromatographed on silica
CUSTOM
Type
CUSTOM
Details
to isolate the product
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at room temperature for 72 hours
Duration
72 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O=C(C=C)N1C(CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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